This compound is typically sourced from plants, particularly those belonging to the family Asteraceae, where it can be found as part of complex glycosides. Its presence in various plant extracts has been studied for its potential health benefits and biological activities.
24-Methylenecholesteryl beta-D-glucoside is classified as a glycosylated sterol, which combines features of both sterols and carbohydrates. It belongs to the broader category of glycosides, which are compounds formed from the reaction of a sugar with another functional group.
The synthesis of 24-methylenecholesteryl beta-D-glucoside can be achieved through several methods, primarily focusing on enzymatic and chemical approaches.
The molecular structure of 24-methylenecholesteryl beta-D-glucoside consists of a cholesterol backbone with a glucosyl group attached at the C-3 position. The presence of a double bond at C-24 distinguishes it from other sterols.
The primary chemical reactions involving 24-methylenecholesteryl beta-D-glucoside include hydrolysis and transglycosylation reactions, where it can act as both a substrate and a product.
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts (either acid/base or enzymatic) which dictate the efficiency and selectivity of the processes involved .
The mechanism through which 24-methylenecholesteryl beta-D-glucoside exerts its biological effects involves interaction with cellular membranes and signaling pathways.
Studies indicate that glycosides like 24-methylenecholesteryl beta-D-glucoside can impact cellular responses by altering membrane dynamics or acting as precursors for bioactive compounds .
24-Methylenecholesteryl β-D-glucoside (CHEBI:145114) is a steroidal glycoside characterized by a 24-methylenecholesterol aglycone linked via a β-glycosidic bond to a D-glucose moiety at the C3-hydroxyl position [1] [7]. Its systematic IUPAC name is (2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, with a molecular formula of C₃₄H₅₆O₆ and a molecular mass of 560.816 g/mol [3].
The molecule comprises two distinct domains:
Table 1: Key Structural Descriptors of 24-Methylenecholesteryl β-D-Glucoside
Property | Value/Descriptor |
---|---|
Molecular Formula | C₃₄H₅₆O₆ |
Molecular Weight | 560.816 g/mol |
Glycosidic Bond | β(1→3)-linkage to sterol C3 hydroxyl |
Sterol Core | 24-Methylenecholesterol (Δ⁵,⁷ or other unsaturation) |
SMILES Notation | CC@H[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2CC=C4[C@@]3(CCC@@HO[C@H]5C@@HO)C)C |
InChIKey | YQEUTOSZVKSYTM-UYRRFJMQSA-N |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2